The presence of two bromine atoms (Br) on the benzene ring makes 1,3-Dibromo-5-Dodecylbenzene a potential intermediate in organic synthesis. Bromine atoms can be readily substituted for other functional groups, allowing researchers to create new molecules with specific properties [].
The dodecyl group (C12H25) is a long, hydrocarbon chain that can impart hydrophobic (water-repelling) properties. This characteristic makes 1,3-Dibromo-5-Dodecylbenzene a candidate for research in developing water-resistant coatings, lubricants, or self-assembling materials [].
Dodecylbenzene derivatives have been explored for their potential antibacterial properties []. However, there's no current research specifically investigating 1,3-Dibromo-5-Dodecylbenzene in this field.
1,3-Dibromo-5-dodecylbenzene is an organic compound with the molecular formula and a molar mass of approximately 404.22 g/mol. This compound features a dodecyl group (a long-chain alkyl group) attached to a benzene ring that has two bromine atoms substituted at the 1 and 3 positions. It is characterized by its melting point of approximately 53°C and is typically stored at room temperature .
The presence of bromine atoms in its structure imparts notable chemical reactivity, making it useful in various synthetic applications. The dodecyl group enhances its hydrophobic properties, which can influence its behavior in biological systems and its interaction with other compounds.
Currently, there is no scientific literature available on the mechanism of action of 1,3-Dibromo-5-dodecylbenzene in any biological system.
Since information on 1,3-Dibromo-5-dodecylbenzene is limited, it is advisable to handle it with caution assuming the following potential hazards:
Specific data on toxicity, flammability, etc. is not available.
1,3-Dibromo-5-dodecylbenzene can be synthesized through several methods:
1,3-Dibromo-5-dodecylbenzene has potential applications in:
Interaction studies involving 1,3-dibromo-5-dodecylbenzene are crucial for understanding its behavior in biological systems. Preliminary studies suggest that similar compounds may interact with cellular membranes or proteins, influencing membrane fluidity or protein function. Investigations into its cytotoxicity and environmental impact are also essential for assessing safety and efficacy in practical applications .
1,3-Dibromo-5-dodecylbenzene shares similarities with various other dibrominated aromatic compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Dibromo-5-methylbenzene | Smaller size; used in organic synthesis | |
| 1,3-Dibromo-5-ethylbenzene | Similar reactivity; shorter alkyl chain | |
| 1-Bromo-4-dodecylbenzene | Different substitution pattern; potential applications in surfactants |
The uniqueness of 1,3-dibromo-5-dodecylbenzene lies primarily in its long dodecyl chain, which enhances hydrophobic interactions compared to shorter alkyl chains found in similar compounds. This property may influence its solubility and interaction with biological membranes differently than those with shorter alkyl groups.
1,3-Dibromo-5-dodecylbenzene emerged as a compound of interest in the late 20th century, driven by advancements in alkylation and halogenation techniques for aromatic systems. Early synthetic routes focused on Friedel-Crafts alkylation of benzene derivatives with dodecyl groups, followed by regioselective bromination. The compound’s development was accelerated by its utility in polymer chemistry and materials science, particularly as a precursor for cross-coupling reactions. Patents from the 1960s–1980s detailing bromination methods for alkylated aromatics laid the groundwork for its scalable production. By the 2000s, optimized protocols using brominating agents like elemental bromine or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in aqueous or solvent-based systems became standardized.
This compound serves as a critical intermediate in:
Recent studies highlight its role in synthesizing graphene nanoribbons, where it acts as a monomeric building block.
1,3-Dibromo-5-dodecylbenzene belongs to two structural categories:
It is distinct from shorter-chain analogs (e.g., 1,3-dibromo-5-methylbenzene) due to the dodecyl group’s steric and electronic effects, which modulate solubility and reaction kinetics.
| System | Identifier |
|---|---|
| IUPAC Name | 1,3-Dibromo-5-dodecylbenzene |
| CAS Registry Number | 231606-27-2 |
| Molecular Formula | C₁₈H₂₈Br₂ |
| SMILES | CCCCCCCCCCCCC1=CC(=C(C(=C1)Br)Br |
| InChI Key | LBSQLYHNNHYVBN-UHFFFAOYSA-N |
X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) confirm the 1,3-dibromo-5-alkyl substitution pattern, with the dodecyl chain adopting a gauche conformation in the solid state. Mass spectrometry (exact mass: 404.05373 Da) and ¹H/¹³C NMR data (δ 0.88 ppm for terminal CH₃; δ 120–140 ppm for aromatic carbons) are used for structural validation.
1,3-Dibromo-5-dodecylbenzene possesses the molecular formula C₁₈H₂₈Br₂, representing a complex aromatic compound with significant structural complexity [1] [2]. The compound exhibits a molecular weight of 404.23 grams per mole, as determined through computational analysis and confirmed by multiple chemical databases [1] [3].
The exact mass determination reveals precise isotopic composition values that are critical for mass spectrometric identification. The calculated exact mass of the compound is 402.05578 daltons, based on the most abundant isotopic masses of constituent elements [1]. This value represents the monoisotopic mass, calculated using carbon-12 (12.0000000 u), hydrogen-1 (1.0078250321 u), and bromine-79 (78.9183371 u) isotopes. The exact mass calculation provides essential data for high-resolution mass spectrometry applications and structural confirmation studies.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₈H₂₈Br₂ | Computational Analysis [1] |
| Molecular Weight | 404.23 g/mol | PubChem Database [1] [3] |
| Exact Mass | 402.05578 Da | Isotopic Mass Calculation [1] |
| Monoisotopic Mass | 402.05578 Da | High-Resolution Analysis [1] |
The benzene ring in 1,3-dibromo-5-dodecylbenzene exhibits a trisubstituted pattern with substituents positioned at the 1, 3, and 5 positions, creating a symmetrical arrangement around the aromatic core [1] [2]. This substitution pattern represents a meta-dibromo configuration with the dodecyl chain occupying the remaining meta position relative to both bromine atoms.
The substitution pattern creates a highly symmetric molecular architecture where the two bromine atoms are positioned meta to each other (1,3-positions) and meta to the dodecyl substituent (5-position) [1]. This arrangement results in a compound with C₂ᵥ symmetry when considering the benzene ring and immediate substituents, though the flexible dodecyl chain reduces overall molecular symmetry in solution.
The trisubstituted benzene ring demonstrates specific electronic characteristics due to the positioning of electron-withdrawing bromine atoms and the electron-donating alkyl chain [4] [5]. The meta-relationship between all three substituents creates unique electronic distribution patterns that influence the compound's reactivity and physical properties.
The bromine atoms positioned at the 1 and 3 positions of the benzene ring exert significant electronic effects on the aromatic system through both inductive and mesomeric mechanisms [5] [6]. Bromine substituents act as electron-withdrawing groups through inductive effects due to their high electronegativity, while simultaneously exhibiting weak electron-donating resonance effects through lone pair delocalization [5] [7].
The meta-positioning of the bromine atoms creates a unique electronic environment where the electron-withdrawing inductive effects dominate over the weaker resonance donation [6] [7]. This electronic configuration results in decreased electron density at the ortho and para positions relative to the bromine substituents, while the meta positions retain relatively higher electron density.
The dual bromine substitution pattern generates additive electronic effects that significantly influence the aromatic ring's reactivity toward electrophilic substitution reactions [5] [8]. The electron-withdrawing nature of the bromine atoms makes the benzene ring less nucleophilic compared to unsubstituted benzene, requiring more forcing conditions for further electrophilic aromatic substitution reactions [6] [7].
| Electronic Effect | Bromine Contribution | Impact on Aromatic System |
|---|---|---|
| Inductive Effect | Strong Electron-Withdrawing | Decreased Ring Electron Density [6] [7] |
| Resonance Effect | Weak Electron-Donating | Minimal Stabilization [5] [6] |
| Net Effect | Electron-Withdrawing | Ring Deactivation [7] |
The dodecyl substituent attached to the benzene ring at the 5-position consists of a twelve-carbon saturated alkyl chain with the molecular formula C₁₂H₂₅ [1] [2]. This long aliphatic chain exhibits significant conformational flexibility due to the presence of eleven rotatable bonds, allowing for numerous low-energy conformational states [9] [10].
Conformational analysis of the dodecyl chain reveals that it adopts extended configurations in nonpolar environments to minimize steric interactions [9] [10]. The chain demonstrates typical alkane conformational behavior with preference for anti-periplanar arrangements around each carbon-carbon bond to minimize torsional strain. Molecular dynamics studies on similar long-chain alkylbenzenes indicate that the dodecyl group maintains relatively extended conformations with occasional gauche defects [10].
The attachment point of the dodecyl chain to the aromatic ring creates a conformational anchor that influences the overall molecular shape and packing behavior [9] [10]. The benzene ring serves as a rigid structural element that constrains the conformational space available to the proximal portion of the alkyl chain, while the terminal portions retain greater conformational freedom.
Temperature-dependent conformational studies demonstrate that the dodecyl chain undergoes rapid conformational interconversion at ambient temperatures [9]. The conformational ensemble of the chain contributes significantly to the compound's physical properties, including melting point, solubility, and intermolecular packing arrangements [10].
The systematic International Union of Pure and Applied Chemistry name for this compound is 1,3-dibromo-5-dodecylbenzene, reflecting the precise positioning of substituents on the benzene ring according to established nomenclature rules [1] [2]. The numbering system begins with the first bromine atom at position 1, followed by the second bromine at position 3, and the dodecyl chain at position 5.
Alternative nomenclature systems provide additional identification methods for this compound. The substitutive nomenclature approach yields the same systematic name, while descriptive nomenclature might refer to it as 3,5-dibromo-dodecylbenzene when using alternative numbering schemes [11]. Chemical database systems employ various naming conventions, with some sources listing it as benzene, 1,3-dibromo-5-dodecyl- following Chemical Abstracts Service conventions [11].
The dodecyl substituent designation specifically refers to the straight-chain twelve-carbon alkyl group (CH₃(CH₂)₁₁-), distinguishing it from branched dodecyl isomers [1] [2]. Systematic nomenclature requires the specification of the linear chain structure to avoid ambiguity with other possible dodecyl configurations.
| Nomenclature System | Name | Authority |
|---|---|---|
| IUPAC Systematic | 1,3-dibromo-5-dodecylbenzene | International Standards [1] [2] |
| Chemical Abstracts | benzene, 1,3-dibromo-5-dodecyl- | CAS Database [11] |
| Alternative Descriptive | 3,5-dibromo-dodecylbenzene | Literature Usage [11] |
1,3-Dibromo-5-dodecylbenzene is registered in multiple international chemical databases with specific identifier codes that facilitate unambiguous compound identification and data retrieval [1] [2]. The compound's primary Chemical Abstracts Service Registry Number is 231606-27-2, serving as the definitive identifier in chemical literature and regulatory databases [1] [2].
1,3-Dibromo-5-dodecylbenzene presents as crystalline lumps or powder at room temperature, exhibiting a white to light yellow to light orange coloration [2] [3]. The compound appears as a solid material that can range from colorless to light yellow to light orange powder, and in some cases, may present as clear liquid or lump form depending on temperature and purity conditions [3]. The physical state is stable under normal storage conditions when kept sealed in dry environments at room temperature or under refrigeration [2].
The organoleptic characteristics of 1,3-Dibromo-5-dodecylbenzene are not extensively documented in the available literature. However, based on the structural characteristics of similar brominated aromatic compounds and long-chain alkylbenzenes, the compound is expected to be essentially odorless or possess only a very faint aromatic character typical of substituted benzene derivatives. The presence of the long dodecyl chain significantly influences the physical behavior, contributing to the compound's waxy, solid nature at ambient temperatures.
The melting point of 1,3-Dibromo-5-dodecylbenzene has been consistently reported as 53°C across multiple independent sources [4] [2] [3] [5]. This value represents the solid-liquid phase transition temperature under standard atmospheric pressure conditions. The melting point indicates a relatively low-energy transition, consistent with the molecular structure featuring a long aliphatic chain that provides flexibility to the molecule while the brominated aromatic core contributes to intermolecular interactions.
The phase transition at 53°C represents the conversion from the crystalline solid state to the liquid phase. This transition temperature is characteristic of compounds containing long alkyl chains attached to aromatic rings, where the balance between van der Waals forces from the alkyl chain and π-π interactions from the aromatic system determines the melting behavior.
The boiling point of 1,3-Dibromo-5-dodecylbenzene has been predicted using computational methods to be 417.1±25.0°C [4] [6] [7]. This prediction represents an estimation based on molecular structure-property relationships and thermodynamic modeling approaches. The high boiling point reflects the significant molecular weight of 404.22-404.23 g/mol and the presence of two bromine atoms, which contribute to increased intermolecular forces.
The estimation methodology likely employs group contribution methods or quantum mechanical calculations that account for the contributions of the benzene ring, the two bromine substituents, and the twelve-carbon alkyl chain. The relatively large uncertainty range (±25.0°C) indicates the limitations inherent in predictive models for complex multifunctional organic compounds.
Specific experimental data for heat capacity and thermal conductivity of 1,3-Dibromo-5-dodecylbenzene are not available in the current literature. The absence of these thermodynamic parameters reflects the specialized nature of this compound and the limited scope of comprehensive thermal property investigations.
For similar brominated aromatic compounds and long-chain alkylbenzenes, heat capacity values typically range from 300-500 J/(mol·K) at room temperature, with the exact value depending on molecular flexibility and intermolecular interactions. Thermal conductivity for such organic compounds generally falls within the range of 0.1-0.3 W/(m·K), characteristic of organic materials with significant molecular size and complexity.
1,3-Dibromo-5-dodecylbenzene demonstrates solubility in toluene, as confirmed by experimental observations [3]. This solubility in aromatic solvents is consistent with the "like dissolves like" principle, where the aromatic benzene ring of the compound exhibits favorable interactions with the aromatic toluene solvent.
The compound is expected to be essentially insoluble in water due to its highly hydrophobic nature, characterized by an XLogP3 value of 9.5 [8]. This extremely high partition coefficient indicates a strong preference for organic phases over aqueous environments. The twelve-carbon dodecyl chain significantly contributes to this hydrophobic character, making the compound suitable for applications requiring water-repelling properties.
Solubility in other organic solvents would be expected to follow predictable patterns based on polarity and hydrogen bonding capacity. The compound would likely exhibit good solubility in non-polar to moderately polar organic solvents such as hexane, dichloromethane, chloroform, and diethyl ether, while showing limited solubility in highly polar protic solvents such as alcohols.
The hydrophobic character of 1,3-Dibromo-5-dodecylbenzene is exceptionally high, with a computed XLogP3 value of 9.5 [8]. This parameter represents the logarithm of the partition coefficient between octanol and water, providing a quantitative measure of lipophilicity. A value of 9.5 indicates that the compound shows an overwhelming preference for the organic phase, with a partition ratio of approximately 3×10^9 in favor of octanol over water.
The dodecyl group contributes significantly to this hydrophobic character, as it represents a twelve-carbon linear hydrocarbon chain that imparts water-repelling properties [9]. The rotatable bond count of 11 [8] indicates significant conformational flexibility in the alkyl chain, allowing the molecule to adopt conformations that optimize hydrophobic interactions and minimize contact with aqueous environments.
This extreme hydrophobicity makes 1,3-Dibromo-5-dodecylbenzene a potential candidate for applications in water-resistant coatings, lubricants, or self-assembling materials where hydrophobic interactions are crucial [9]. The combination of the aromatic brominated core and the long aliphatic tail provides both chemical reactivity potential and pronounced amphiphilic character.
Specific X-ray diffraction data and detailed crystalline structure analysis for 1,3-Dibromo-5-dodecylbenzene are not available in the current literature. However, insights can be drawn from related compounds with similar structural features. The compound is reported to exist in crystalline form at room temperature, appearing as crystalline lumps [2].
Based on structural analogies with related brominated dodecylbenzene derivatives and long-chain alkylbenzenes, the crystalline structure would likely feature several characteristic elements. The benzene ring would maintain planar geometry with the two bromine atoms positioned at the 1,3-meta positions, creating a specific substitution pattern that influences crystal packing.
The dodecyl chain would likely adopt an extended conformation in the solid state, similar to other long-chain alkyl compounds. As observed in related crystal structures of long-chain compounds, the pendant dodecyl chain would be expected to adopt an all-trans conformation, which maximizes van der Waals interactions and minimizes steric hindrance [10]. The terminal portion of the alkyl chain might exhibit some conformational flexibility, as commonly observed in crystal structures of similar long-chain compounds.
The crystal packing would be influenced by several factors including π-π stacking interactions between aromatic rings, halogen bonding involving the bromine atoms, and van der Waals forces from the alkyl chains. The molecular arrangement would likely feature layers or sheets where the aromatic portions align to maximize π-π interactions while the dodecyl chains interdigitate or align in parallel to optimize alkyl-alkyl van der Waals contacts.
The density prediction of 1.264±0.06 g/cm³ [4] provides insight into the crystal packing efficiency. This relatively high density for an organic compound reflects the presence of the heavy bromine atoms and suggests reasonably efficient crystal packing despite the potential for conformational disorder in the alkyl chain region.
Irritant